molecular formula C17H10N2O3S B2871266 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole CAS No. 68118-84-3

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole

Cat. No.: B2871266
CAS No.: 68118-84-3
M. Wt: 322.34
InChI Key: CKPDISQPBTUYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule is part of a class of benzothiazole derivatives that have demonstrated significant potential in biological activity studies. Primary research applications for this compound and its structural analogues include investigation as antitumor agents and evaluation of antimicrobial properties . Scientific studies on closely related benzothiazole-furan derivatives have shown promising activity against human lung cancer cell lines (including A549, HCC827, and NCI-H358) in both two-dimensional (2D) and three-dimensional (3D) cell culture assays . These compounds have demonstrated a high potential to inhibit cell proliferation. Furthermore, such derivatives have also exhibited promising antibacterial activity against model organisms like Escherichia coli and Staphylococcus aureus . In general, benzothiazole derivatives tend to show higher biological activity compared to their benzimidazole counterparts . The mechanism of action for this class of compounds is often associated with their ability to interact with nucleic acids. Research indicates that similar molecules can bind to DNA, predominantly in the minor groove of AT-rich sequences . This binding can interfere with DNA-dependent enzymatic processes, which is a recognized mechanism for several therapeutic agents. The presence of a nitro group on the phenyl ring, as in this compound, is a feature that has been studied in relation to its binding mode with DNA . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)furan-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-19(21)12-5-3-4-11(10-12)14-8-9-15(22-14)17-18-13-6-1-2-7-16(13)23-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPDISQPBTUYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The primary synthesis route for 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole involves a Knoevenagel condensation between 5-(3-nitrophenyl)furan-2-carboxaldehyde and 3-methyl-1,3-benzothiazolium iodide (Figure 1). This reaction forms a highly conjugated vinyl bridge between the furan and benzothiazole moieties, facilitated by potassium acetate in acetonitrile under reflux. The mechanism proceeds via deprotonation of the benzothiazolium salt’s methyl group, followed by nucleophilic attack on the aldehyde carbonyl and subsequent elimination of water.

Synthetic Protocol

Method A (adapted from):

  • Reagents :
    • 5-(3-Nitrophenyl)furan-2-carboxaldehyde (2 mmol)
    • 3-Methyl-1,3-benzothiazolium iodide (2.4 mmol)
    • Potassium acetate (0.2 mmol, catalytic)
    • Dry acetonitrile (10–15 mL)
  • Procedure :

    • The mixture is refluxed for 2 hours under stirring, monitored by TLC (chloroform:methanol, 4:1).
    • Post-reaction, the product is filtered, washed with acetonitrile and methanol, and recrystallized from ethanol.
  • Yield : 82%.

Reaction Optimization and Substituent Effects

Solvent and Catalyst Influence

The choice of acetonitrile as a solvent and potassium acetate as a base optimizes reactivity by enhancing the nucleophilicity of the benzothiazolium methyl group. Alternative solvents (e.g., methanol) or bases (e.g., pyridine) reduce yields due to poor solubility or insufficient deprotonation.

Impact of Substituent Positioning

The meta -nitro group on the phenyl ring (3-nitrophenyl) confers moderate steric hindrance compared to ortho-substituted analogs, which exhibit yields as low as 37%. Electronic effects from the nitro group enhance the aldehyde’s electrophilicity, accelerating the condensation.

Characterization and Spectral Analysis

Physical and Spectroscopic Properties

Property Value Method
Melting Point 220–224°C Capillary Method
UV-Vis λmax 449 nm (ε = 3.36 × 103) UV-Vis Spectroscopy
Molecular Formula C20H15IN2O3S Elemental Analysis
Yield 82% Gravimetric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR (400 MHz, DMSO-d6) :
    • δ 8.76 (s, 1H, H-2″ of nitrophenyl)
    • δ 8.49 (d, J = 8.0 Hz, 1H, H-4 of benzothiazole)
    • δ 8.43 (d, J = 8.1 Hz, 1H, H-6″ of nitrophenyl)
    • δ 8.27 (d, J = 8.0 Hz, 1H, H-7 of benzothiazole)
  • 13C-NMR data corroborate the vinyl linkage (δ 120–150 ppm for sp2 carbons).

Elemental Analysis

Experimental results align with theoretical values (C: 49.26% vs. 48.99%; N: 5.87% vs. 5.71%), confirming purity.

Comparative Analysis of Alternative Routes

Cyclocondensation with Aminophenyl Disulfides

A secondary method involves reacting 5-(3-nitrophenyl)furan-2-carbaldehyde with 2-aminophenyl disulfides in glycerol, yielding benzothiazole precursors. However, this route requires multi-step purification and achieves lower yields (~50%), making it less efficient than Method A.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is used in scientific research across various disciplines.

Chemistry

  • It serves as a building block in synthesizing complex heterocyclic compounds.
  • Its structure allows for versatile chemical modifications, making it valuable in medicinal chemistry.

Biology

  • It is investigated for its antibacterial properties against gram-positive and gram-negative bacteria.
  • Studies show that compounds containing both furan and benzothiazole structures exhibit significant antimicrobial properties.
  • It disrupts bacterial cell wall synthesis in antibacterial applications.
  • It has shown promising results with Minimum Inhibitory Concentration (MIC) values as low as 1μg/mL for resistant strains against Staphylococcus aureus, including MRSA strains.
  • It exhibits limited activity against Gram-negative bacteria like Escherichia coli, indicating a specificity towards Gram-positive organisms.

Medicine

  • It is a potential anticancer agent because of its ability to inhibit certain cancer cell lines.
  • It inhibits cell proliferation by interfering with DNA replication and inducing apoptosis in anticancer applications.

Industry

  • It is used in developing new materials with specific electronic properties.

Chemical Reactions Analysis

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo several chemical reactions:

  • Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions, typically using palladium on carbon Pd/CPd/C as a catalyst.
  • Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring using reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole has potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Effects

  • Research has shown that compounds containing both furan and benzothiazole structures exhibit significant antimicrobial properties.
  • Benzothiazole derivatives have broad-spectrum antibacterial activity against various strains.
  • MIC values as low as 1μg/mL were observed against Staphylococcus aureus (including MRSA strains).
  • Limited activity was found against Gram-negative bacteria like Escherichia coli, indicating specificity towards Gram-positive organisms.

Mechanism of Action

The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with cellular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis. In anticancer applications, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The meta-nitro group (3-nitrophenyl) in 6d and 7d results in shorter reaction times and higher yields compared to para-nitro (6c) or ortho-nitro (7e) analogs, suggesting favorable electronic effects for synthesis .
  • Counterion and Alkyl Group : Benzyl-substituted compounds (7d) exhibit higher yields (86%) than ethyl-substituted analogs (6d, 74%), likely due to improved solubility or steric effects .

Spectral Characteristics

NMR and UV data highlight substituent-induced electronic effects (Table 2).

Table 2: Spectral Data of Selected Analogs

Compound ID UV λ_max (nm) Notable NMR Shifts (δ, ppm) Reference
6d (3-nitrophenyl, ethyl, iodide) 320 H-furan: δ 7.45 (d, J = 3.5 Hz); C-furan: 152.5
7d (3-nitrophenyl, benzyl, bromide) 318 H-furan: δ 7.42 (d, J = 3.5 Hz); C-furan: 151.8
6c (4-nitrophenyl, ethyl, iodide) 328 H-furan: δ 7.50 (d, J = 3.5 Hz); C-furan: 153.2
7e (2-nitrophenyl, benzyl, bromide) 310 H-furan: δ 7.38 (d, J = 3.5 Hz); C-furan: 150.3

Key Observations :

  • Nitro Group Position : Para-nitro substitution (6c) causes a bathochromic shift in UV λ_max (328 nm) compared to meta-nitro (6d, 320 nm) and ortho-nitro (7e, 310 nm), reflecting enhanced conjugation .
  • Linker Effects: The vinyl linker in 6d and 7d deshields furan protons (δ ~7.42–7.45 ppm) compared to non-vinyl-linked analogs, indicating altered electron density .

Biological Activity

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is C17H10N2O3SC_{17}H_{10}N_{2}O_{3}S, with a molecular weight of approximately 322.34 g/mol. The compound features a furan ring substituted with a nitrophenyl group and a benzothiazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₀N₂O₃S
Molecular Weight322.34 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point525.8 ± 60.0 °C
Flash Point271.8 ± 32.9 °C

Antimicrobial Activity

Research has demonstrated that compounds containing both furan and benzothiazole structures exhibit significant antimicrobial properties. In particular, derivatives of benzothiazole have been shown to possess broad-spectrum antibacterial activity against various strains.

  • Antibacterial Effects :
    • In studies evaluating the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (including MRSA strains), compounds similar to 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole showed promising results with MIC values as low as 1μg/mL1\,\mu g/mL for resistant strains .
    • Compounds were also tested against Gram-negative bacteria like Escherichia coli, where they exhibited limited activity, indicating a specificity towards Gram-positive organisms .
  • Antifungal Activity :
    • The compound's antifungal properties were assessed against Candida albicans, yielding moderate activity with MIC values around 7.80μg/mL7.80\,\mu g/mL .

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented, with several studies indicating their effectiveness against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assays using human lung cancer cell lines (A549, HCC827) revealed that compounds similar to 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole exhibited cytotoxic effects with IC50 values in the micromolar range (less than 10μM10\,\mu M) against rapidly dividing cells .
    • The mechanism of action appears to involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • A study reported the synthesis and evaluation of various benzothiazole derivatives for their antimicrobial and antitumor activities, noting that those with nitro substitutions generally exhibited enhanced biological activities .
  • Another investigation focused on the binding interactions of these compounds with DNA, suggesting that their effectiveness may be partially attributed to their ability to bind within the DNA minor groove .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.